Piperazine hexahydrate
Overview
Description
Synthesis Analysis
- Piperazine Synthesis: Piperazine is a key N-heterocycle in pharmaceuticals. Recent advances in piperazine synthesis emphasize constructing the piperazine ring system, especially carbon-substituted piperazines. Methods include the reduction of (Di)ketopiperazine, N-Alkylation, and several metal-catalyzed synthesis techniques (Gettys, Ye, & Dai, 2017).
Molecular Structure Analysis
- Piperazine Hexahydrate Structure: The molecular structure of piperazine hexahydrate (C4N2H10·6H2O) forms monoclinic pseudo-tetragonal crystals. The structure includes hydrogen-bonded water molecules forming puckered layers, connected to piperazine molecules via hydrogen bonds. The bond lengths and angles of the piperazine molecule are within normal ranges, and the structure shows a resemblance to clathrate hydrate structures due to the pentagonal geometry of the water structure (Schwarzenbach, 1968).
Chemical Reactions and Properties
- Piperazine in Chemical Reactions: Piperazine is used as a catalyst for synthesizing various pharmaceutically relevant compounds, such as 2-amino-3-cyano-4H-pyrans derivatives in aqueous media. This showcases its versatility and efficiency as a catalyst in chemical reactions (Yousefi, Goli-Jolodar, & Shirini, 2018).
Physical Properties Analysis
- The specific physical properties of piperazine hexahydrate, such as melting point, crystal structure, and others, are integral to its applications in various fields. However, detailed studies specifically focusing on the physical properties of piperazine hexahydrate were not found in the current literature.
Chemical Properties Analysis
- Piperazine Derivatives: Piperazine derivatives show significant chemical diversity, largely focused on modifications to the nitrogen atoms of the piperazine ring. This diversity allows for the creation of compounds with varied chemical properties, useful in different therapeutic and industrial applications (Patil et al., 2019).
Scientific Research Applications
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Pharmaceuticals
- Piperazine is extensively used in the formulation of various pharmaceutical products .
- It is known for its anthelmintic properties, i.e., it is used to treat worm infestations .
- Piperazine derivatives are also utilized in the treatment of mental health disorders, such as anxiety and depression .
- It is used as an alternative treatment for ascariasis caused by Ascaris lumbricoides (roundworm) and enterobiasis (oxyuriasis) caused by Enterobius vermicularis (pinworm) .
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Chemical Industry
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Industrial Applications
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Scientific Research
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Carbon Capture and Storage
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Synthesis of Advanced Materials
Safety And Hazards
Future Directions
properties
IUPAC Name |
piperazine;hexahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.6H2O/c1-2-6-4-3-5-1;;;;;;/h5-6H,1-4H2;6*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRVZRUEXIEGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110-85-0 (Parent) | |
Record name | Piperazine hexahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50161918 | |
Record name | Piperazine hexahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine hexahydrate | |
CAS RN |
142-63-2 | |
Record name | Piperazine hexahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine hexahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine, hydrate (1:6) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERAZINE HEXAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M07B8U64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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